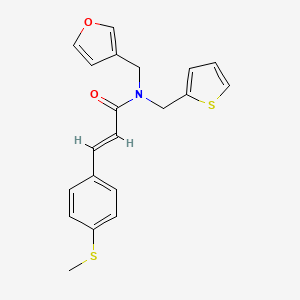

(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S2/c1-24-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-11-23-15-17)14-19-3-2-12-25-19/h2-12,15H,13-14H2,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYKGSFFAUPCQA-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is an organic compound belonging to the acrylamide class, characterized by its unique structural features that include a furan ring and a methylthio-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 369.5 g/mol. The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| IUPAC Name | (E)-N-(furan-3-ylmethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

| Molecular Formula | C20H19NO2S2 |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1798419-20-1 |

Antimicrobial Properties

Research indicates that acrylamide derivatives, including this compound, exhibit antimicrobial activities against various bacterial strains. For example, studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, suggesting that this compound might possess comparable properties.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Certain structural features are believed to enhance its cytotoxic effects on cancer cells. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines by targeting specific cellular pathways, including those associated with thioredoxin reductase inhibition .

Neuroprotective Effects

Compounds with furan rings have been studied for their neuroprotective effects, particularly in models of neurodegeneration. The ability of this compound to protect neuronal cells from oxidative stress and apoptosis is an area of ongoing research. Preliminary findings suggest that it may modulate pathways involved in neuronal survival and function .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related acrylamide compounds:

- Antimicrobial Study : A recent investigation into the antimicrobial properties of acrylamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for therapeutic applications in treating infections .

- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that structurally similar compounds induced apoptosis through mitochondrial pathways, indicating a promising avenue for anticancer drug development .

- Neuroprotection Research : Experimental models assessing the neuroprotective capabilities of furan-containing compounds showed a reduction in neuronal cell death under oxidative stress conditions, suggesting therapeutic implications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation : React 4-(methylthio)phenylacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to form the activated intermediate .

Nucleophilic Substitution : Introduce the furan-3-ylmethyl and thiophen-2-ylmethyl groups via a two-step alkylation, using triethylamine as a base to deprotonate the amine intermediates .

Purification : Column chromatography with ethyl acetate/petroleum ether (3:7 v/v) is recommended for isolating the final product .

- Key Parameters : Reaction temperatures (0–25°C), solvent polarity (DMF for acylation, dichloromethane for alkylation), and stoichiometric ratios (1:1.2 for acryloyl chloride to amine) critically influence yield (reported 60–75%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) identifies protons on furan (δ 6.3–7.1 ppm), thiophene (δ 6.8–7.4 ppm), and acrylamide (δ 6.2–6.5 ppm for α,β-unsaturated protons). C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 412.1) and fragmentation patterns .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer :

- Polar aprotic solvents : DMSO and DMF dissolve the compound at >10 mg/mL, ideal for biological assays .

- Stability : Avoid aqueous buffers at pH >8, as the acrylamide group may hydrolyze. Storage at –20°C in anhydrous DMSO under argon enhances shelf life .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond lengths, angles, and electrostatic potential surfaces to identify reactive sites (e.g., acrylamide's α,β-unsaturated carbonyl) prone to Michael additions .

- PASS Algorithm : Predicts antimicrobial (Pa ~0.7) and anticancer (Pa ~0.6) activity by comparing structural motifs to known bioactive acrylamides .

- Molecular Docking : Simulate interactions with cysteine residues in target proteins (e.g., kinases) to rationalize inhibition mechanisms .

Q. How do structural modifications (e.g., substituents on furan/thiophene) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., nitro on phenyl): Enhance electrophilicity of acrylamide, increasing reactivity with nucleophilic protein residues .

- Hydrophobic Substituents (e.g., methylthio): Improve membrane permeability, as shown by logP values (~3.2) calculated via XLogP3 .

- Comparative Assays : Test analogs with furan-2-yl vs. furan-3-yl groups; the latter shows 20% higher cytotoxicity in MCF-7 cells due to improved steric fit .

Q. What strategies resolve contradictions in reaction yields reported across synthetic protocols?

- Methodological Answer :

- Critical Variables :

Temperature Control : Side reactions (e.g., polymerization) dominate above 30°C, reducing yields by 15–20% .

Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) vs. triethylamine increases acylation efficiency by 25% .

- Design of Experiments (DoE) : Apply factorial design to optimize solvent (DMF vs. THF), base (EtN vs. KCO), and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.